molecular formula C8H8ClN3O2 B2943367 2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride CAS No. 2470439-71-3

2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride

Cat. No. B2943367
CAS RN: 2470439-71-3
M. Wt: 213.62
InChI Key: VGZUFUWXRINFTJ-UHFFFAOYSA-N
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Description

“2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride” is a chemical compound with the CAS Number: 2470439-71-3 . It has a molecular weight of 213.62 . This compound is typically stored at room temperature and comes in the form of a powder .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2.ClH/c12-7(13)4-6-5-10-8-9-2-1-3-11(6)8;/h1-3,5H,4H2,(H,12,13);1H .


Chemical Reactions Analysis

Imidazo [1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 213.62 .

Scientific Research Applications

Synthesis and Characterization

Imidazo[1,2-a]pyrimidines and their derivatives, such as "2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride," are synthesized through various methods, including condensation, cyclization, and functionalization reactions. These compounds are characterized using techniques like X-ray diffraction, vibrational spectroscopy (IR, Raman), and NMR spectroscopy. Their structural features are studied to understand intermolecular interactions, which are crucial for their reactivity and potential applications (Dylong et al., 2016).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyrimidines, including variants of "this compound," exhibit a wide range of biological activities. They are explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for structural modifications, leading to the discovery of novel therapeutic agents with improved efficacy and selectivity (Deep et al., 2016).

Material Science and Catalysis

The unique structural properties of imidazo[1,2-a]pyrimidines enable their application in material science and catalysis. These compounds serve as ligands in coordination chemistry, forming complexes with various metals. These complexes exhibit interesting magnetic, optical, and catalytic properties, making them suitable for applications in sensors, optoelectronics, and as catalysts in organic synthesis (Dylong et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-10-8-9-2-1-3-11(6)8;/h1-3,5H,4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUFUWXRINFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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